2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one
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Overview
Description
2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the reaction of pyridine derivatives with hydrazine and subsequent cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazinone products.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted pyridazinone derivatives.
Scientific Research Applications
2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, depending on the target and pathway involved.
Comparison with Similar Compounds
2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
2-(pyridin-3-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one: This compound has a similar structure but with a different position of the pyridine ring, which may result in different biological activities.
2-(pyridin-4-ylmethyl)-6-(m-tolyl)pyridazin-3(2H)-one: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall biological activity.
Properties
IUPAC Name |
6-(4-methylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-2-4-15(5-3-13)16-6-7-17(21)20(19-16)12-14-8-10-18-11-9-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJDLIPPNWWYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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